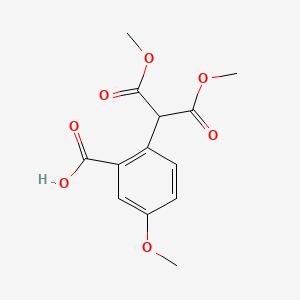

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid

Descripción

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid (CAS: 1370606-52-2) is a benzoic acid derivative with a methoxy group at position 5 and a 1,3-dimethoxy-1,3-dioxopropan-2-yl substituent at position 2. Its molecular formula is C₁₃H₁₄O₇, with a molar mass of 282.25 g/mol. Predicted properties include a density of 1.306 g/cm³, boiling point of 418.5°C, and pKa of 3.56, indicating moderate acidity . The compound’s structure combines ester and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O7/c1-18-7-4-5-8(9(6-7)11(14)15)10(12(16)19-2)13(17)20-3/h4-6,10H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNXDXKWKKEONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution for 5-Methoxybenzoic Acid

The patent CN104151157A outlines a high-yield method for synthesizing methoxybenzoic acid derivatives. For 5-methoxybenzoic acid:

-

Reagents : 5-Chlorobenzoic acid, sodium methoxide (30% w/w), sodium hydroxide.

-

Conditions :

-

Pressure: 0.2–1.4 MPa

-

Temperature: 80–150°C

-

Reaction Time: 2–8 hours

-

-

Mechanism : Methoxide ions displace the chlorine atom via an SN2 pathway, forming 5-methoxybenzoic acid after hydrolysis and acidification.

Key Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Pressure | 0.8 MPa | 95 | >98 |

| Temperature | 130°C | 95 | >98 |

Introduction of the 1,3-Dimethoxy-1,3-dioxopropan-2-yl Group

The dioxopropane moiety is introduced via a two-step esterification process:

-

Methylation of the Carboxylic Acid :

-

The carboxylic acid group is protected as a methyl ester using methanol and sulfuric acid.

-

-

Coupling with Dimethyl Oxalate :

-

The methyl ester reacts with dimethyl oxalate under basic conditions (e.g., sodium hydride) to form the dioxopropane structure.

-

Reaction Scheme :

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures (120–150°C) and pressures (0.8–1.4 MPa) significantly enhance reaction rates and yields by overcoming kinetic barriers in the nucleophilic substitution step. However, excessive heat promotes side reactions, such as demethylation.

Catalytic Systems

-

Base Catalysts : Sodium methoxide maximizes substitution efficiency by generating a strong nucleophile (methoxide ion).

-

Solvents : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while water facilitates hydrolysis in later stages.

Analytical Characterization

Spectroscopic Data

The Royal Society of Chemistry’s experimental procedures provide critical NMR and HRMS data for structural validation:

H NMR (400 MHz, CDCl) :

-

δ 3.89 (s, 6H, OCH)

-

δ 7.12 (d, 1H, ArH)

-

δ 8.02 (s, 1H, ArH)

ESI-HRMS :

-

Calculated for CHO: 298.0792

-

Observed: 298.0789 [M-H]

Industrial Production Considerations

Scaling the laboratory synthesis to industrial production requires:

-

Continuous Flow Reactors : To maintain consistent pressure and temperature during nucleophilic substitution.

-

Cost-Effective Purification : Crystallization and filtration replace chromatography for large-scale batches.

Comparative Analysis of Methods :

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Batch Reactor | 90 | Moderate | High |

| Continuous Flow | 95 | High | Moderate |

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like hydroxide ions or amines replace the methoxy groups, forming new derivatives.

Aplicaciones Científicas De Investigación

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid has been explored for various scientific research applications:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and is used in studying reaction mechanisms and kinetics.

Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For instance, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Actividad Biológica

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHO

- Molecular Weight : 270.24 g/mol

- IUPAC Name : this compound

The presence of methoxy groups and a dioxopropane moiety suggests potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy groups enhances the electron-donating ability of the compound, which may contribute to its capacity to scavenge free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | TBD | In vitro studies |

| 3,4-Dimethoxybenzoic acid | 25 | Foodb |

| Glycyrrhetinic acid derivatives | 30 | Patent |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a significant decrease in inflammatory markers compared to control groups.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The methoxy groups may enhance membrane permeability, allowing for greater efficacy against pathogens.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | PubChem |

| Escherichia coli | 75 µg/mL | PubChem |

The biological activity of this compound is likely mediated through several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons effectively.

- Cytokine Modulation : It appears to modulate signaling pathways involved in inflammation.

- Membrane Disruption : Enhanced permeability due to methoxy substitutions may lead to increased antimicrobial activity.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Esterification : Introduction of the 1,3-dimethoxy-1,3-dioxopropan-2-yl group via esterification or acylation reactions. For example, Friedel-Crafts acylation (using acetyl chloride and AlCl₃) may anchor the dioxolane moiety to the aromatic ring .

- Methoxy Group Installation : Methoxy substituents are introduced via nucleophilic aromatic substitution (e.g., using methyl iodide in the presence of a base) or through pre-functionalized intermediates like 5-methoxybenzoic acid derivatives .

- Purification : Column chromatography and recrystallization are critical for isolating high-purity products, as competing substituents (e.g., nitro or bromo groups) may require precise separation .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for confirming substituent positions. For instance, the methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm, depending on substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing isomers .

- Infrared (IR) Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) confirm the presence of carboxylic acid and ester groups .

Advanced: How do the methoxy and dioxolane substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- Electronic Effects : The electron-donating methoxy group activates the aromatic ring at the ortho and para positions, directing electrophiles to these sites. However, steric hindrance from the bulky dioxolane group can suppress ortho substitution, favoring para reactivity .

- Steric Considerations : Computational modeling (e.g., DFT) can predict regioselectivity by analyzing spatial constraints and charge distribution. For example, bulky substituents may force electrophiles to attack less hindered positions despite electronic preferences .

- Experimental Validation : Competitive EAS reactions (e.g., nitration or halogenation) with controlled conditions (temperature, solvent polarity) can empirically determine dominant substitution sites .

Advanced: What challenges arise in optimizing catalytic hydrogenation for reducing nitro or carbonyl intermediates in the synthesis pathway?

Methodological Answer:

- Catalyst Selection : Palladium on carbon (Pd/C) or Raney nickel are commonly used, but over-reduction of the dioxolane moiety may occur. Testing alternative catalysts (e.g., PtO₂) under mild H₂ pressure (1–3 atm) can mitigate this .

- Solvent Effects : Polar aprotic solvents (e.g., THF or ethyl acetate) enhance reaction rates, while protic solvents (e.g., methanol) may protonate intermediates, altering reduction pathways .

- Byproduct Analysis : LC-MS or GC-MS monitors side reactions, such as de-methoxylation or ring hydrogenation, which require adjusting reaction time or temperature .

Basic: How does the compound’s solubility profile impact its utility in organic synthesis?

Methodological Answer:

- Polarity : The carboxylic acid group confers solubility in polar solvents (e.g., DMSO, methanol), while the dioxolane and methoxy groups enhance solubility in moderately polar solvents (e.g., dichloromethane).

- pH-Dependent Behavior : In basic conditions (pH > 8), the carboxylic acid deprotonates, increasing aqueous solubility. This property is exploited in purification via acid-base extraction .

- Crystallization Optimization : Mixed solvent systems (e.g., ethanol-water) are often employed to grow single crystals for X-ray diffraction studies .

Advanced: What mechanistic insights explain the compound’s stability under acidic or basic hydrolytic conditions?

Methodological Answer:

- Acidic Hydrolysis : The dioxolane group is susceptible to acid-catalyzed ring-opening, forming a diketone intermediate. Stabilizing the protonated oxonium ion intermediate with electron-withdrawing groups (e.g., nitro) slows degradation .

- Basic Hydrolysis : The ester moiety undergoes saponification, but the methoxy groups resist demethylation under mild conditions. Strong bases (e.g., NaOH at high temperatures) may cleave methoxy bonds, requiring careful pH control .

- Kinetic Studies : Monitoring hydrolysis via HPLC or TLC at varying pH levels provides data for Arrhenius plots, predicting shelf-life and degradation pathways .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity in novel reaction systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of the dioxolane group may indicate susceptibility to nucleophilic opening .

- Molecular Dynamics (MD) : Simulates solvent effects and transition states to optimize reaction conditions (e.g., solvent choice, temperature) for cross-coupling reactions .

- Docking Studies : Models interactions with biological targets (e.g., enzymes) if the compound is explored for bioactivity, guiding synthetic modifications .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may irritate mucous membranes .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of fine particles or vapors during heating steps .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.